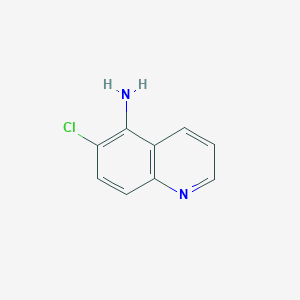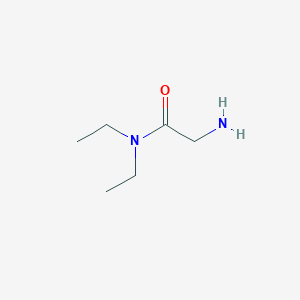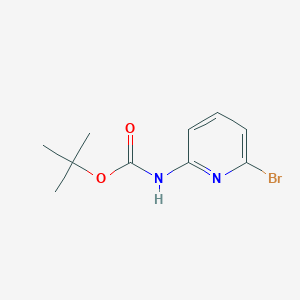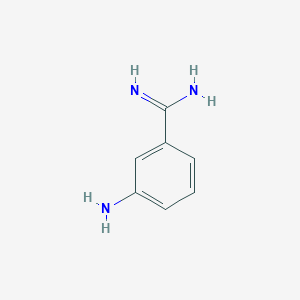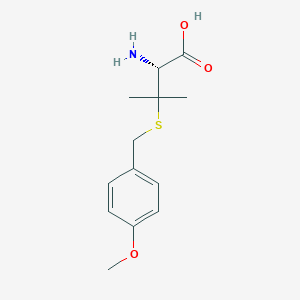
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH, also known as H-beta,beta-Dimethylcysteine (H-beta,beta-DMCS), is a derivative of the amino acid cysteine. It is a synthetic compound that is used in a variety of scientific research applications. H-beta,beta-DMCS has a number of unique properties, including its ability to form stable complexes with metal ions, its high solubility in water, and its ability to act as a reducing agent. In addition, H-beta,beta-DMCS has a number of biochemical and physiological effects, and its use in laboratory experiments has a number of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Microscopic Properties and Hydration Layers
The hydration properties of cyclodextrin (CD) and its substituted forms, including methoxy (OCH₃) substitutions influencing water properties inside the cavities and surrounding hydration layers of these molecules, have been investigated. Molecular dynamics simulations on beta-cyclodextrin (BCD) and its methyl-substituted forms, such as dimethyl beta-cyclodextrin (DIMEB), have revealed that water motions in the hydration layers or cavities are slower compared to pure bulk water. The confinement effect inside the cavity increases with the substitution of the OH groups of the BCD molecule, suggesting a significant impact on the microscopic dynamics of water and their degree of confinement within the cavities of these molecules (Jana & Bandyopadhyay, 2009).
Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry
A sensitive and accurate method for determining polybrominated diphenyl ethers (PBDEs) in soil has been developed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). Novel fibers, including permethylated-beta-cyclodextrin/hydroxyl-termination silicone oil (PM-beta-CD/OH-TSO) fibers prepared by sol-gel technology, were used in SPME procedures. These novel fibers showcased desirable operational stability and extraction ability due to the sol-gel coating technique and the hydrophobic doughnut-shaped cavity of PM-beta-CD (Zhou et al., 2007).
Hydrogen Abstraction and Computational Studies
Computational studies have investigated the electronic structures, energetics of reactants, products, transition states, and association complexes involved in the reaction of dimethyl ether (DME) and dimethyl sulfide (DMS) with OH radicals. The study provided insights into the hydrogen-abstraction process and its impact on the microscopic level, including rate constants and reaction pathways at different temperatures (El‐Nahas et al., 2005).
Protective Role of Hydrogen Sulfide in Cellular Models
Research on hydrogen sulfide (H2S) has revealed its protective role against oxidative stress caused by various agents in neuronal cells. The cytoprotection of H2S against cytotoxicity and apoptosis induced by specific toxins in PC12 cells, a rat cell line derived from pheochromocytoma cells, has been studied. The findings highlighted the significance of H2S in preventing the loss of mitochondrial membrane potential (MMP) and attenuating the increase in intracellular reactive oxygen species (ROS) (Yin et al., 2009).
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
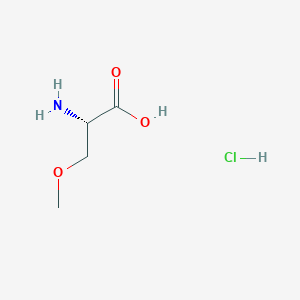
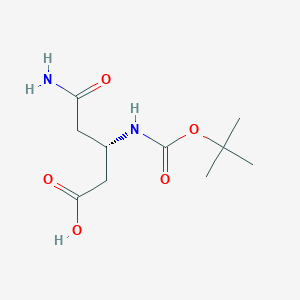

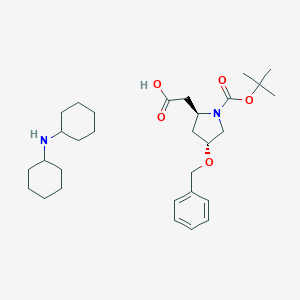

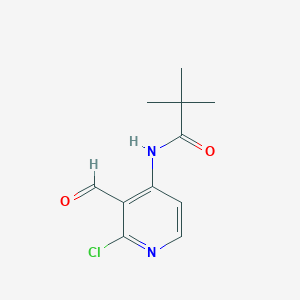
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
